molecular formula C12H13F4N B7938659 1-Cyclopropyl-N-(2-fluoro-3-(trifluoromethyl)benzyl)methanamine

1-Cyclopropyl-N-(2-fluoro-3-(trifluoromethyl)benzyl)methanamine

Cat. No.: B7938659
M. Wt: 247.23 g/mol
InChI Key: OBWQIIPZWFSRSB-UHFFFAOYSA-N
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Description

1-Cyclopropyl-N-(2-fluoro-3-(trifluoromethyl)benzyl)methanamine is a chemical compound characterized by its unique structure, which includes a cyclopropyl group, a fluorine atom, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-N-(2-fluoro-3-(trifluoromethyl)benzyl)methanamine typically involves multiple steps, starting with the preparation of the cyclopropylamine core[_{{{CITATION{{{2{Synthesis of di/trifluoromethyl cyclopropane-dicarbonitriles via [2+1 ...](https://pubs.rsc.org/en/content/articlelanding/2023/cc/d3cc03897a). One common approach is the reaction of cyclopropylamine with 2-fluoro-3-(trifluoromethyl)benzyl chloride under controlled conditions to form the desired compound[{{{CITATION{{{1{cas 1255733-83-5, N-cyclopropyl-3- (difluoromethyl)-5-fluoro-N- (2 ...](https://www.lookchem.com/CASArticleData_1255733-83-5.htm)[{{{CITATION{{{_2{Synthesis of di/trifluoromethyl cyclopropane-dicarbonitriles via 2+1 ....

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-N-(2-fluoro-3-(trifluoromethyl)benzyl)methanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Synthesis of di/trifluoromethyl cyclopropane-dicarbonitriles via 2+1 ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or sodium azide (NaN3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its unique structure may interact with biological targets, making it useful in studying biological processes.

  • Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Cyclopropyl-N-(2-fluoro-3-(trifluoromethyl)benzyl)methanamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, influencing biological processes and leading to desired outcomes.

Comparison with Similar Compounds

When compared to similar compounds, 1-Cyclopropyl-N-(2-fluoro-3-(trifluoromethyl)benzyl)methanamine stands out due to its unique combination of functional groups. Similar compounds include:

  • Cyclopropyl[2-fluoro-3-(trifluoromethyl)phenyl]methanamine

  • N-cyclopropyl-N-[substituted-benzyl]-3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxamide

These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

1-cyclopropyl-N-[[2-fluoro-3-(trifluoromethyl)phenyl]methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F4N/c13-11-9(7-17-6-8-4-5-8)2-1-3-10(11)12(14,15)16/h1-3,8,17H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWQIIPZWFSRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCC2=C(C(=CC=C2)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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